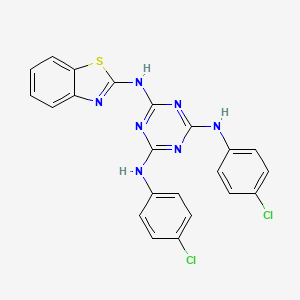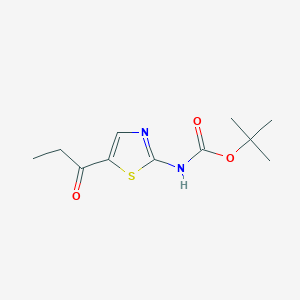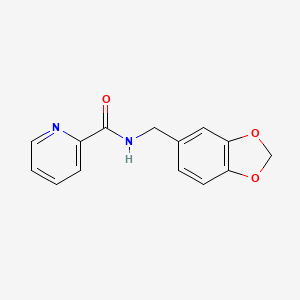![molecular formula C27H28N2O7 B12450858 N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]-3-methoxybenzamide](/img/structure/B12450858.png)
N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]-3-methoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple methoxy groups and a dihydroisoquinoline core.
Preparation Methods
The synthesis of N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]-3-methoxybenzamide typically involves several steps. One common method includes the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction is used to form the diastereomeric morpholinone derivative, which is then transformed into the desired compound via the Pomeranz–Fritsch–Bobbitt cyclization. This method is known for its efficiency and convenience in producing the tetrahydroisoquinoline core .
Chemical Reactions Analysis
N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]-3-methoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic anhydride, polyphosphoric acid, and copper(II) chloride . For example, the compound can undergo ortho-acylation with acetic anhydride in polyphosphoric acid to form a ketoamide, which can further react with copper(II) chloride to form a coordination compound .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of other complex molecules . Additionally, it has been studied for its corrosion inhibition properties in mild steel, making it useful in industrial applications .
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it disrupts the quorum sensing signaling pathway in bacteria, thereby inhibiting biofilm formation and bacterial communication . This is achieved through π-anion interactions and alkyl-alkyl interactions with specific amino acid residues .
Comparison with Similar Compounds
N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]-3-methoxybenzamide can be compared with other similar compounds such as 1-[(3,4-dimethoxyphenyl)cyclopentyl]methylamine and 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one These compounds share structural similarities but differ in their specific functional groups and applications
Properties
Molecular Formula |
C27H28N2O7 |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C27H28N2O7/c1-32-19-8-6-7-17(11-19)27(31)28-29-25(30)14-18-13-23(35-4)24(36-5)15-20(18)26(29)16-9-10-21(33-2)22(12-16)34-3/h6-13,15,26H,14H2,1-5H3,(H,28,31) |
InChI Key |
YVNGRTVYTFVLLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=CC(=C(C=C3CC(=O)N2NC(=O)C4=CC(=CC=C4)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1,6-Dibromo-2-naphthyl)oxy]acetic acid](/img/structure/B12450790.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]-4-methylcyclohexyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B12450797.png)
![[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone](/img/structure/B12450816.png)
![N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12450817.png)
![[4-(1,2,4-Triazol-4-ylcarbamoyl)phenyl] acetate](/img/structure/B12450821.png)

![10-(2-hydroxy-5-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B12450829.png)

![2-(4-Bromophenyl)-3-[(4-chlorophenyl)methyl]-1,2-dihydroquinazolin-4-one](/img/structure/B12450832.png)
![Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12450838.png)
![N-Benzyl-N-[2-trifluoromethyl-4H-chromene-4-ylidene]amine](/img/structure/B12450842.png)
![{4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-1-yl}acetonitrile](/img/structure/B12450856.png)
